molecular formula C10H7FN2O4 B1613174 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 885521-52-8

4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No. B1613174
M. Wt: 238.17 g/mol
InChI Key: AKNOCRFHYWZKQG-UHFFFAOYSA-N
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Description

“4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid” is a chemical compound . It is a derivative of indazole, which is a highly conjugated molecule with applications in dye-sensitized solar cells (DSSCs) .


Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid” is C10H7FN2O4 . The InChI code is 1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

Indazole can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 238.17 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNOCRFHYWZKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646375
Record name 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid

CAS RN

885521-52-8
Record name 6-Methyl 4-fluoro-1H-indazole-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid

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